Cycloguanil (D6 Nitrate)
Description
Historical Trajectory of Dihydrofolate Reductase Inhibitors in Biomedical Science
Dihydrofolate reductase (DHFR) inhibitors represent a critical class of therapeutic agents whose discovery and development have been pivotal in the fight against various diseases. nih.govvietnamjournal.ru The scientific journey into DHFR inhibition began in the mid-20th century, driven by the understanding of the essential role of folic acid in cellular processes. nih.gov DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of purines, pyrimidines, and several amino acids. nih.govresearchgate.net This makes it a vital component for DNA synthesis and cell proliferation. nih.govdrugbank.com
The realization that blocking this enzyme could halt the rapid growth of malignant cells and pathogens led to the development of the first generation of antifolates. nih.gov Methotrexate, discovered in 1947, was a pioneering anticancer agent that demonstrated the therapeutic potential of DHFR inhibition. nih.gov Concurrently, researchers identified that selective inhibitors could be designed to target the DHFR enzyme in pathogens with greater potency than the host's enzyme. This principle of selectivity led to the development of important antibacterial drugs like trimethoprim (B1683648) and antimalarial agents such as pyrimethamine (B1678524) and proguanil (B194036). nih.govvietnamjournal.runobelprize.org These compounds have different structural features that allow for differential binding to the DHFR active site of various species. nih.govresearchgate.net The ongoing challenge of drug resistance continues to drive research into novel DHFR inhibitors with improved efficacy and specificity. vietnamjournal.ruresearchgate.net
Significance of Cycloguanil (B1669406) as a Proguanil Metabolite in Mechanistic Studies
Proguanil is an antimalarial drug that functions as a prodrug, meaning it is converted into its active form within the body. wikipedia.orgwikipedia.org The primary active metabolite of proguanil is cycloguanil, which is formed in the liver by the action of cytochrome P450 enzymes, particularly CYP2C19. drugbank.comtaylorandfrancis.comhres.ca Cycloguanil is a potent inhibitor of the plasmodial DHFR enzyme, disrupting the parasite's ability to replicate its DNA and multiply. drugbank.comhres.ca For a long time, the antimalarial activity of proguanil was attributed almost entirely to its conversion to cycloguanil. wikipedia.org
However, more recent research has revealed a more complex mechanism of action, especially when proguanil is used in combination with other drugs like atovaquone (B601224). wikipedia.orgnih.gov Studies have shown that proguanil itself, independent of its conversion to cycloguanil, can enhance the antimalarial effect of atovaquone. hres.canih.gov Proguanil appears to lower the concentration of atovaquone needed to disrupt the mitochondrial membrane potential of the malaria parasite. nih.gov Interestingly, cycloguanil does not share this synergistic effect and can even be antagonistic to atovaquone's action. wikipedia.org This dual mechanism of proguanil—acting as a prodrug for the DHFR inhibitor cycloguanil and having its own synergistic activity—makes it a fascinating subject for mechanistic studies in parasitology and pharmacology. researchgate.net
Rationale for Deuterium (B1214612) Labeling (D6) in Cycloguanil (D6 Nitrate) for Research Applications
The use of isotopically labeled compounds is a cornerstone of modern biomedical research. Cycloguanil (D6 Nitrate) is a version of cycloguanil where six hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling provides significant advantages in analytical and metabolic studies.
Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools for tracing the metabolic fate of drugs and other molecules within a biological system. symeres.combitesizebio.comnih.gov These isotopes are non-radioactive and can be incorporated into a molecule of interest without significantly altering its chemical properties. musechem.com Once administered, the labeled compound can be tracked as it is absorbed, distributed, metabolized, and excreted (ADME). musechem.com
This technique, known as metabolic tracing, allows researchers to:
Identify and quantify metabolites. ckisotopes.com
Elucidate metabolic pathways. symeres.combitesizebio.com
Determine the rate of metabolic reactions (metabolic flux). creative-proteomics.com
Investigate drug-drug interactions. symeres.com
The replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. portico.orgwikipedia.orginformaticsjournals.co.in This can slow down metabolism at the site of deuteration, which can be a useful tool in itself for studying metabolic pathways and designing drugs with improved pharmacokinetic profiles. nih.govresearchgate.netnih.govnih.govresearchgate.net
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. aptochem.comclearsynth.com An internal standard is a compound of known concentration that is added to a sample before analysis to correct for variations in sample preparation and instrument response. aptochem.comcerilliant.com
The key advantages of using a deuterated internal standard like Cycloguanil (D6 Nitrate) are:
Co-elution: The deuterated standard has nearly identical physicochemical properties to the non-labeled analyte (the compound being measured). aptochem.comscispace.com This means it behaves similarly during extraction and chromatographic separation, eluting at almost the same time. scioninstruments.com
Mass Differentiation: Despite its similar behavior, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass. aptochem.comclearsynth.com
Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for matrix effects and variations in ionization efficiency. clearsynth.comcerilliant.comresearchgate.net The presence of an unlabeled version of the drug as an impurity in the deuterated standard can, however, lead to inaccurate results. tandfonline.com
The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis for ensuring the reliability and robustness of quantitative data. aptochem.comresearchgate.net
Data Tables
Table 1: Properties of Proguanil and its Metabolite Cycloguanil This table is interactive and can be sorted by clicking on the column headers.
| Feature | Proguanil | Cycloguanil |
|---|---|---|
| Role | Prodrug wikipedia.org | Active Metabolite wikipedia.orgmedchemexpress.com |
| Primary Mechanism | Synergistic with Atovaquone nih.gov | DHFR Inhibition drugbank.comwikipedia.org |
| Metabolism | Metabolized by CYP2C19 taylorandfrancis.comhres.ca | Product of Proguanil Metabolism drugbank.com |
| Half-life | ~12-21 hours wikipedia.org | ~12-15 hours hres.ca |
| Antimalarial Activity (alone) | Weak oup.com | Potent oup.com |
Table 2: Applications of Deuterium Labeling in Pharmaceutical Research This table is interactive and can be sorted by clicking on the column headers.
| Application Area | Specific Use of Deuterated Compounds | Key Benefit |
|---|---|---|
| Pharmacokinetics (PK) | Tracers in ADME studies musechem.comresearchgate.net | Elucidates drug fate and metabolic pathways symeres.com |
| Quantitative Bioanalysis | Internal standards in LC-MS aptochem.comclearsynth.comcerilliant.com | Improves accuracy and precision of measurements clearsynth.comresearchgate.net |
| Drug Development | Modifying metabolic "soft spots" nih.gov | Can improve drug stability and half-life musechem.cominformaticsjournals.co.in |
| Mechanistic Studies | Probing kinetic isotope effects portico.orgnih.gov | Provides insight into reaction mechanisms symeres.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15ClN6O3 |
|---|---|
Molecular Weight |
320.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;nitric acid |
InChI |
InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4)/i1D3,2D3; |
InChI Key |
AUXYPSRADKAKOK-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].[N+](=O)(O)[O-] |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Molecular and Structural Dynamics of Cycloguanil Action
Enzymatic Inhibition and Target Specificity of Cycloguanil (B1669406)
Cycloguanil functions as a competitive inhibitor of DHFR, binding to the active site and preventing the normal substrate, dihydrofolate (DHF), from binding. taylorandfrancis.commdpi.com This inhibition disrupts the folate pathway, which is essential for the parasite's survival. taylorandfrancis.comasm.org The species-selective activity of cycloguanil is attributed to its higher affinity for the Plasmodium DHFR compared to the human enzyme. nih.gov
Binding Kinetics and Affinities for Dihydrofolate Reductase (DHFR) Isoforms from Pathogens
The inhibitory potency of cycloguanil is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have shown that cycloguanil exhibits a strong binding affinity for the wild-type DHFR from P. falciparum (PfDHFR). However, the emergence of drug-resistant strains, characterized by mutations in the dhfr gene, has compromised its efficacy. rcsb.orgnih.gov
Key mutations, such as S108N, N51I, C59R, and I164L, significantly reduce the binding affinity of cycloguanil. asm.orgacs.org For instance, the S108N mutation alone can lead to a dramatic increase in the Ki value, indicating a much weaker binding of the inhibitor. acs.org The combination of multiple mutations, as seen in the quadruple mutant (QM-PfDHFR), further exacerbates this resistance. asm.org
| Enzyme | Inhibitor | Ki (nM) |
| PfDHFR (Wild-Type) | Cycloguanil | Data not consistently available in this format, but known to be potent |
| PfDHFR (Quadruple Mutant) | Cycloguanil | Significantly higher than wild-type |
| hDHFR | Cycloguanil | 43,000 |
This table illustrates the differential binding affinities of cycloguanil for various DHFR isoforms. Note that specific Ki values for wild-type PfDHFR are not uniformly reported across the literature, but its high potency is well-established. The significantly higher Ki for the human DHFR (hDHFR) highlights the basis for its selective toxicity.
Comparative Analysis of Cycloguanil's DHFR Inhibition across Diverse Organisms (e.g., Plasmodium falciparum, Trypanosoma brucei)
The inhibitory profile of cycloguanil extends beyond P. falciparum. In Trypanosoma brucei, the causative agent of African sleeping sickness, cycloguanil also targets DHFR. researchgate.netmdpi.com However, the affinity of cycloguanil for T. brucei DHFR (TbDHFR) is noteworthy. researchgate.net Interestingly, wild-type TbDHFR exhibits structural similarities to pyrimethamine-resistant mutant PfDHFR, which may explain its natural resistance to some antifolates. rcsb.org
Cycloguanil has also been investigated as an inhibitor of DHFR in other organisms, including Pneumocystis carinii and even human cancer cells. nih.govnih.gov In P. carinii, cycloguanil was found to bind more strongly to the human DHFR than the pathogen's enzyme. nih.gov This highlights the nuanced and species-specific nature of its inhibitory activity.
| Organism | Enzyme | Inhibition (Ki or IC50) |
| Plasmodium falciparum | DHFR-TS | Potent inhibitor of wild-type, resistance in mutants asm.orgrcsb.org |
| Trypanosoma brucei | DHFR | Ki = 256 nM researchgate.net |
| Trypanosoma brucei | PTR1 | IC50 = 31.6 µM researchgate.net |
| Human | DHFR | Ki = 43.0 µM nih.gov |
| Pneumocystis carinii | DHFR | Ki = 109.0 µM nih.gov |
This table provides a comparative overview of cycloguanil's inhibitory activity against DHFR and related enzymes from different organisms, demonstrating its variable potency and target profile.
Investigation of Allosteric Modulation and Substrate Competition Mechanisms
Cycloguanil's primary mechanism of action is competitive inhibition, where it directly competes with the substrate, dihydrofolate (DHF), for binding to the DHFR active site. taylorandfrancis.commdpi.com Kinetic studies have confirmed this competitive inhibition pattern. nih.gov There is limited evidence to suggest that cycloguanil engages in significant allosteric modulation of DHFR. The binding of cycloguanil and the subsequent inhibition of DHFR activity are primarily driven by its interaction within the substrate-binding pocket. mdpi.com
Elucidation of Cycloguanil-DHFR Binding Interactions via Structural Biology
The precise molecular interactions between cycloguanil and DHFR have been extensively studied using structural biology techniques, providing a detailed picture of its inhibitory mechanism at the atomic level.
Crystallographic Insights into Active Site Conformational Changes Upon Inhibitor Binding
X-ray crystallography has been instrumental in visualizing the binding of cycloguanil to the DHFR active site. rcsb.orgiucr.orgiucr.org These studies reveal that cycloguanil binds in the same pocket as the natural substrate, DHF. mdpi.com The diaminotriazine ring of cycloguanil mimics the pteridine (B1203161) ring of DHF, forming crucial hydrogen bonds with key active site residues. rcsb.org
In wild-type PfDHFR, the p-chlorophenyl group of cycloguanil fits snugly into a hydrophobic pocket. rcsb.org However, in resistant mutants, such as those with the S108N or A16V mutations, steric clashes occur between the inhibitor and the mutated amino acid residues. rcsb.org For example, the bulkier side chain of asparagine at position 108 sterically hinders the binding of cycloguanil, leading to a significant loss of affinity. rcsb.org Crystal structures of the cycloguanil-DHFR complex show that the enzyme can adopt different conformations, such as an "occluded" state, upon inhibitor binding. rcsb.org
Computational Modeling and Molecular Dynamics Simulations of DHFR-Cycloguanil Complexes
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have complemented experimental data by providing dynamic insights into the binding process. nih.govugm.ac.id These simulations have been used to predict the binding modes of cycloguanil and its analogues, to rationalize the effects of resistance mutations, and to guide the design of new inhibitors. nih.govdoi.org
Quantitative Structure-Activity Relationship (QSAR) Development for Cycloguanil Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. discoveryjournals.org For cycloguanil derivatives, QSAR models have been developed to predict their inhibitory activity against both wild-type and mutant forms of P. falciparum dihydrofolate reductase (PfDHFR). nih.govnih.gov
One 2D-QSAR study utilized a series of 58 cycloguanil derivatives to investigate the physicochemical properties influencing their binding affinity to wild-type and the A16V+S108T double mutant PfDHFR, which is known to confer resistance to cycloguanil. nih.gov The analysis revealed a parabolic relationship between the hydrophobicity of substituents on the N1-phenyl ring and the binding affinity to the wild-type enzyme. nih.govacs.org This indicates that while hydrophobicity is a key determinant for activity against the wild-type enzyme, steric factors become critically important for overcoming resistance in the mutant strain. nih.govacs.org
In another approach, 3D-QSAR models have been constructed to further elucidate the structural requirements for potent inhibition. nih.gov These models consider the three-dimensional properties of the molecules, such as shape and electrostatic potential. For a set of cycloguanil derivatives targeting the A16V+S108T mutant PfDHFR, a 3D-QSAR study was conducted to derive predictive models for designing novel inhibitors. nih.gov The statistical robustness of these models is crucial for their predictive power. Key statistical metrics from one such study are presented below.
Table 1: Statistical Validation of a 3D-QSAR Model for Cycloguanil Derivatives
| Statistical Parameter | Value | Description |
| r² (ncv) | 0.951 | The coefficient of determination for the non-cross-validated model, indicating a strong correlation between the predicted and observed activities of the training set compounds. |
| r² (cv) | 0.654 | The cross-validated correlation coefficient, which assesses the model's predictive ability through internal validation (leave-one-out method). |
| r² (pred) | 0.735 | The predictive r-squared for an external test set of compounds, confirming the model's ability to predict the activity of new, untested derivatives. |
Data sourced from a 3D-QSAR study on cycloguanil derivatives against A16V+S108T mutant PfDHFR. nih.gov
These QSAR models have proven to be robust and reliable, as confirmed by bootstrapping analyses. nih.gov The insights gained from these studies are instrumental in the rational design of new cycloguanil analogs with improved activity against resistant malaria strains. imist.manih.gov
Comparative Molecular Field Analysis (CoMFA) in Ligand-Enzyme Systems
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. ijpsonline.com This method provides a visual representation, in the form of contour maps, of the spatial regions where modifications to a molecule's structure are likely to enhance or diminish its activity. nih.gov
CoMFA studies on cycloguanil derivatives have been crucial in understanding the structural requirements for binding to both wild-type and mutant PfDHFR enzymes. nih.govresearchgate.net These analyses help to pinpoint the specific steric and electrostatic interactions that govern the potency of these inhibitors. ugm.ac.id
A CoMFA model was developed for a series of 42 cycloguanil analogues to predict their antimalarial activity. ugm.ac.id The statistical results of this model demonstrated its predictive capability.
Table 2: Statistical Results of a CoMFA Model for Cycloguanil Analogues
| Statistical Parameter | Value |
| q² (Leave-one-out cross-validation) | 0.77 |
| r² (Training set) | 0.85 |
| r² (Test set) | 0.70 |
Data from a CoMFA study on cycloguanil analogues as antimalarial agents. ugm.ac.id
The contour maps generated from CoMFA models provide a detailed picture of the ligand-enzyme interactions. For instance, in the context of the quadruple mutant PfDHFR (with mutations Asn51Ile, Cys59Arg, Ser108Asn, Ile164Leu), CoMFA models have been developed that can distinguish the structural requirements for inhibiting the mutant versus the wild-type enzyme. nih.govresearchgate.net These models revealed that steric clashes, particularly involving the Asn108 residue in the mutant enzyme, are a primary cause of cycloguanil resistance. nih.gov
Furthermore, CoMFA contour plots have been used to analyze the structural features responsible for differences in anti-plasmodial activities among cycloguanil derivatives, considering their electrostatic, steric, and hydrophobic properties. nih.gov The insights from these analyses are invaluable for the rational design of more potent inhibitors that can effectively target drug-resistant PfDHFR enzymes. nih.govnih.gov
Biochemical Pathway Perturbations Induced by Cycloguanil
Impact on Folate-Dependent Metabolic Pathways
The folate metabolic pathway is critical for the synthesis of essential precursors for DNA, RNA, and certain amino acids. drugbank.comtaylorandfrancis.com Cycloguanil's interference with this pathway is the cornerstone of its biological activity.
Cycloguanil (B1669406) functions as a competitive inhibitor of dihydrofolate reductase (DHFR). taylorandfrancis.comtaylorandfrancis.com This enzyme is responsible for the crucial step of reducing dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govug.edu.gh THF and its derivatives are vital one-carbon donors required for numerous biosynthetic reactions. drugbank.com By blocking DHFR, cycloguanil effectively halts the regeneration of THF, leading to a depletion of the cellular pool of this essential cofactor. taylorandfrancis.comnih.gov
The depletion of THF has immediate and severe consequences for the de novo synthesis of nucleotides. nih.govnumberanalytics.com Specifically, the synthesis of thymidylate, a key component of DNA, is highly dependent on a THF derivative. The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a reaction that requires a THF cofactor. ug.edu.ghnih.gov Inhibition of DHFR by cycloguanil breaks this cycle, leading to a failure in dTMP production. oup.com This disruption directly impedes DNA replication and repair, arresting cell division. Similarly, the de novo synthesis of purines, the building blocks of both DNA and RNA, also relies on THF-dependent steps, making this pathway vulnerable to DHFR inhibition. taylorandfrancis.comgmch.gov.in
Metabolic flux analysis in biological systems treated with cycloguanil provides a dynamic view of the pathway disruptions. In Plasmodium falciparum, inhibition of the bifunctional DHFR-TS enzyme by cycloguanil leads to predictable and measurable changes in metabolite concentrations. oup.com Studies have shown that treatment with cycloguanil causes a rapid and significant accumulation of the substrate dUMP. oup.com Concurrently, there is a progressive decrease in the downstream products of the pathway, namely dTMP and deoxythymidine triphosphate (dTTP). oup.com This specific metabolic bottleneck confirms that the primary and most immediate impact of cycloguanil is the blockade of thymidylate synthesis. This targeted disruption of nucleotide biosynthesis is a key factor in its efficacy against the parasite. ug.edu.ghoup.com
Disruption of Tetrahydrofolate Synthesis and Downstream Purine/Pyrimidine (B1678525) Biosynthesis
Metabolomics-Based Elucidation of Cellular Responses to Cycloguanil
Metabolomics provides a powerful, unbiased approach to map the global metabolic perturbations induced by a drug. asm.orgnih.gov This technology has been instrumental in defining the cellular response to cycloguanil and confirming its mechanism of action in complex biological systems like parasite-infected red blood cells. oup.comacs.org
Time-resolved, mass spectrometry-based metabolite profiling has been used to map the metabolic perturbations induced by a panel of antimalarial drugs on Plasmodium falciparum-infected erythrocytes. oup.comnih.govresearchgate.net These studies revealed that cycloguanil induces a unique metabolic signature, clearly distinguishable from that of other antimalarials like atovaquone (B601224), chloroquine, and dihydroartemisinin. oup.comh1.co This signature is characterized by specific changes in the levels of intermediates within the folate and pyrimidine biosynthesis pathways. oup.com The ability to identify such distinct metabolic fingerprints is crucial for understanding drug mechanisms and can aid in the discovery of novel therapeutic agents. asm.orgnih.gov
Dynamic time-course analyses allow for the dissection of a drug's early, specific effects versus downstream, secondary consequences. oup.com In studies on P. falciparum, parasite-infected erythrocytes were sampled at multiple time points following exposure to cycloguanil. oup.comresearchgate.net Metabolite analysis via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) demonstrated a clear temporal pattern. oup.comnih.gov The most prominent and rapid change observed was the accumulation of dUMP, coupled with the depletion of dTMP and dTTP, confirming the immediate inhibition of the DHFR-TS enzyme complex as the primary mode of action. oup.com This approach provides crucial information on the speed of action and the hierarchy of metabolic dysregulation induced by the compound. researchgate.net
Identification of Unique Metabolic Signatures in Parasite-Infected Cells
Exploration of Multi-Targeting by Cycloguanil and its Analogues
While the primary target of cycloguanil in Plasmodium is DHFR, research has explored the potential for this compound and its structural analogues to act on multiple targets or on the DHFR of other organisms. nih.govnih.gov This polypharmacology could open avenues for new therapeutic applications and strategies to overcome drug resistance.
Research has shown that while cycloguanil specifically targets P. falciparum DHFR, its parent compound, proguanil (B194036), appears to have a different mode of action that is separate from DHFR inhibition. nih.govwikipedia.org Furthermore, studies on cycloguanil analogues have revealed broader activities. For instance, certain 4,6-diamino-1,2-dihydrotriazines, which are structurally related to cycloguanil, have been identified as potent inhibitors of human DHFR. nih.gov This activity has been leveraged to develop compounds with antiviral properties against influenza and respiratory syncytial virus (RSV) by targeting the host cell's DHFR enzyme. nih.gov
In the context of other parasites, cycloguanil and its analogues have been investigated as dual inhibitors. In Trypanosoma brucei, the causative agent of sleeping sickness, folate metabolism relies on both DHFR and a second enzyme, pteridine (B1203161) reductase 1 (PTR1). mdpi.comresearchgate.net It has been demonstrated that cycloguanil can inhibit not only T. brucei DHFR but also TbPTR1, albeit with reduced affinity. mdpi.com This has prompted the exploration of cycloguanil analogues to develop more potent dual inhibitors that could provide a more robust therapeutic effect and circumvent resistance mechanisms. mdpi.comresearchgate.net Similarly, the anti-cancer activity of cycloguanil and its analogues has been reinvestigated, confirming their potent inhibition of human DHFR in cancer cells, which disrupts folate metabolism and downstream signaling pathways. nih.govresearchgate.netnih.gov
Cross-Inhibition of Pteridine Reductase 1 (PTR1) in Trypanosomatids
Cycloguanil has been identified as an inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1), an enzyme that provides a metabolic bypass to DHFR inhibition in these parasites. cabidigitallibrary.orgnih.gov While primarily known as a DHFR inhibitor, cycloguanil also targets TbPTR1, albeit with a lower affinity. researchgate.netnih.gov This cross-inhibition is a significant finding, as PTR1 plays a crucial role in the folate salvage pathway of trypanosomatids. acs.orgresearchgate.net
In trypanosomes, the reduction of folates is primarily carried out by the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.govresearchgate.net However, when DHFR is inhibited by drugs like methotrexate, trypanosomes can utilize PTR1 to reduce pterins and folates, thus circumventing the drug's effect. nih.govacs.org The ability of cycloguanil to inhibit both DHFR and PTR1, therefore, presents a promising therapeutic strategy. cabidigitallibrary.orgnih.gov
Research has focused on developing analogues of cycloguanil to enhance their inhibitory activity against TbPTR1. researchgate.netcabidigitallibrary.org For instance, a small library of cycloguanil derivatives was synthesized and tested, revealing compounds with significantly improved IC₅₀ values against TbPTR1 compared to the parent compound. cabidigitallibrary.orgnih.gov Structural analysis of these derivatives in complex with TbPTR1 has provided insights into the molecular interactions, such as hydrophobic interactions, hydrogen bonds, and halogen bonds, that contribute to their increased potency. cabidigitallibrary.orgnih.gov
Table 1: Inhibitory Activity of Cycloguanil and its Derivatives against T. brucei PTR1 (TbPTR1)
| Compound | IC₅₀ against TbPTR1 (nM) |
| Cycloguanil | Evidence of inhibition, but with reduced affinity researchgate.netnih.gov |
| Derivative 1 | 692 cabidigitallibrary.orgnih.gov |
| Derivative 2a | 186 cabidigitallibrary.orgnih.gov |
The structural comparisons between the binding modes of cycloguanil and its more potent analogues to both TbPTR1 and TbDHFR are crucial for the rational design of dual inhibitors with improved efficacy for treating human African trypanosomiasis (HAT). researchgate.netpdbj.org
Functional Consequences of Dual DHFR/PTR1 Inhibition on Parasite Viability and Metabolism
The simultaneous inhibition of both DHFR and PTR1 in trypanosomatids has profound consequences on the parasite's viability and metabolism. nih.govmdpi.com The folate pathway is essential for the synthesis of nucleic acids and certain amino acids, and by blocking both primary and bypass routes for folate reduction, the parasite is effectively starved of essential metabolites. nih.govacs.org
PTR1 is not only a bypass enzyme for DHFR inhibition but is also involved in the reduction of biopterin (B10759762) to its active form, tetrahydrobiopterin. nih.govacs.org This cofactor is vital for various metabolic processes. Therefore, inhibiting PTR1 has a dual effect: it potentiates the action of DHFR inhibitors and disrupts pterin (B48896) metabolism.
Studies have demonstrated that the dual inhibition of DHFR and PTR1 leads to impaired parasite growth both in vitro and in animal models. nih.govmdpi.com Gene knockout studies in T. brucei have shown that the absence of the PTR1 gene impairs parasite growth, highlighting the enzyme's importance for survival. nih.gov When PTR1 is inhibited concurrently with DHFR, a synergistic effect is often observed, leading to a more potent antiparasitic activity than with either inhibitor alone. acs.org
The development of dual inhibitors, such as certain cycloguanil analogues, is a key strategy to combat drug resistance in trypanosomatids. researchgate.netcabidigitallibrary.org Resistance to traditional antifolates can emerge through the amplification of the PTR1 gene. acs.org By targeting both enzymes, the likelihood of the parasite developing resistance is significantly reduced. The ultimate functional consequence of effective dual DHFR/PTR1 inhibition is the disruption of vital metabolic pathways, leading to the cessation of parasite replication and eventual death. nih.govmdpi.com
Molecular Mechanisms of Cycloguanil Resistance
Genotypic Characterization of Resistance-Associated Mutations in DHFR
The molecular basis of cycloguanil (B1669406) resistance in P. falciparum is linked to specific point mutations in the dhfr gene, leading to amino acid substitutions in the enzyme's active site. psu.edunih.gov A key mutation associated with cycloguanil resistance involves a change at codon 108 from serine to threonine (S108T). nih.govpnas.org This is often accompanied by a mutation at codon 16, changing alanine (B10760859) to valine (A16V). pnas.orgnih.gov The combination of A16V and S108T mutations confers specific and high-level resistance to cycloguanil, while having a less pronounced effect on pyrimethamine (B1678524), another antifolate drug. pnas.orgnih.govasm.org
In contrast, a single mutation from serine to asparagine at codon 108 (S108N) is the primary determinant of pyrimethamine resistance and only moderately decreases susceptibility to cycloguanil. pnas.orgscielo.br Additional mutations at codons 51 (N51I), 59 (C59R), and 164 (I164L) can further enhance resistance to both drugs. nih.govplos.org For instance, the presence of the I164L mutation, in conjunction with S108N, leads to significant cross-resistance to both cycloguanil and pyrimethamine. pnas.orgplos.org The accumulation of these mutations, such as the triple mutant (N51I/C59R/S108N), significantly increases resistance levels. plos.org
Interactive Data Table: Key Amino Acid Substitutions in P. falciparum DHFR and Associated Drug Resistance
| Mutation | Associated Drug Resistance | Level of Resistance |
|---|---|---|
| S108N | Pyrimethamine | High |
| A16V + S108T | Cycloguanil | High |
| S108N + I164L | Pyrimethamine & Cycloguanil | Significant Cross-Resistance |
Identification of Specific Amino Acid Substitutions Conferring Resistance (e.g., P. falciparum DHFR)
Structural and Energetic Basis of Reduced Cycloguanil Efficacy in Resistant Enzymes
The resistance conferred by mutations in the DHFR enzyme is a direct result of structural changes in the drug's binding pocket. researchgate.net Crystal structure analyses of the A16V+S108T mutant of P. falciparum DHFR have revealed significant steric conflicts between the mutated amino acid residues and the cycloguanil molecule. nih.govrcsb.org The larger side chain of valine at position 16 clashes with one of the methyl groups of cycloguanil. nih.govijpsonline.com Simultaneously, the threonine at position 108 creates a steric hindrance with the p-chlorophenyl group of the drug. nih.govresearchgate.net These combined steric clashes physically impede the optimal binding of cycloguanil within the active site of the mutant enzyme. nih.govresearchgate.net In contrast, pyrimethamine, which lacks the equivalent methyl group, does not experience the same degree of steric hindrance at position 16, explaining the differential resistance profile of the A16V+S108T mutant. nih.gov
The mutations in DHFR alter the binding affinity and kinetics of cycloguanil. The steric clashes introduced by the A16V and S108T mutations lead to a reduced binding affinity of cycloguanil for the mutant enzyme. nih.govijpsonline.com This is reflected in an increased 50% inhibitory concentration (IC50) value, which is a measure of the drug concentration required to inhibit the enzyme's activity by half. ird.fr For instance, the A16V+S108T mutant is the most resistant to cycloguanil among various combinations of mutations at these positions. nih.gov Kinetic studies have shown that while some inhibitors bind to both wild-type and mutant DHFR in a slow-on/slow-off tight-binding manner, this is not the case for cycloguanil with resistant mutants. pnas.org The altered binding thermodynamics and kinetics ultimately result in the reduced efficacy of cycloguanil against parasites harboring these mutations.
Analysis of Steric and Electronic Clashes in Mutant DHFR-Cycloguanil Binding Pockets
Evolutionary Dynamics of Cycloguanil Resistance
The evolution of cycloguanil resistance is a stepwise process driven by drug selection pressure. pnas.org It is believed that the S108T mutation often arises first, followed by the A16V mutation, which then leads to high-level cycloguanil resistance without a significant loss of the enzyme's catalytic efficiency. nih.gov The evolutionary pathways for drug resistance are complex and can be influenced by the specific drug and its concentration. plos.org Computer simulations and in vitro evolution studies have shown that different drug environments can favor different mutational trajectories. plos.org The presence of multiple mutations in the dhfr gene, often in combination with mutations in other genes like dhps, reflects the ongoing evolutionary adaptation of the parasite to antifolate drugs. plos.orgasm.org The spread of these resistant genotypes is a major public health concern, and molecular surveillance of these resistance markers is crucial for monitoring and managing the effectiveness of antimalarial therapies. nih.govnih.gov
Laboratory-Based Selection of Resistant Parasite Phenotypes
The in vitro cultivation of P. falciparum has been an invaluable tool for inducing and studying drug resistance in a controlled laboratory setting. oup.com This methodology allows for the selection of resistant parasite lines through continuous or intermittent drug pressure, providing insights into the genetic mutations that confer resistance.
The process typically involves culturing drug-susceptible parasite strains in the presence of gradually increasing concentrations of cycloguanil. Parasites that survive and replicate under this selective pressure are then isolated and analyzed. Studies have shown that different parasite strains exhibit varying propensities for developing resistance. For instance, the multidrug-resistant W2 strain has been observed to acquire resistance more readily than the FCR3 strain, which in turn is more prone to resistance development than the 3D7 strain. oup.com Notably, it has been challenging to induce resistance in fully drug-susceptible strains like D6. oup.com
A key finding from laboratory selections is the identification of specific mutations in the pfdhfr gene that are directly linked to cycloguanil resistance. A double mutation, involving changes at codons 16 (Alanine to Valine, A16V) and 108 (Serine to Threonine, S108T), has been identified as a distinctive marker for cycloguanil resistance. pnas.orgdiscoveryjournals.orgpnas.org Parasites harboring this A16V+S108T mutation exhibit resistance to cycloguanil but may remain susceptible to other antifolate drugs like pyrimethamine. pnas.orgpnas.org In contrast, a single mutation at codon 108 from Serine to Asparagine (S108N) primarily confers resistance to pyrimethamine with only a moderate decrease in susceptibility to cycloguanil. pnas.orgpnas.org
Significant cross-resistance to both cycloguanil and pyrimethamine emerges in parasites that carry mutations at both codon 108 (S108N) and codon 164 (Isoleucine to Leucine, I164L). pnas.orgpnas.org The accumulation of multiple mutations, such as the triple mutant (N51I+C59R+S108N) and the quadruple mutant (N51I+C59R+S108N+I164L), further enhances the level of resistance. frontiersin.orgdiscoveryjournals.org
Table 1: Key Mutations in the pfdhfr Gene and Associated Resistance Phenotypes
| Mutation(s) | Resistance Phenotype |
|---|---|
| A16V + S108T | High resistance to cycloguanil, susceptible to pyrimethamine. pnas.orgpnas.org |
| S108N | Low-level resistance to cycloguanil, higher resistance to pyrimethamine. pnas.orgfrontiersin.orgpnas.org |
| S108N + I164L | Significant cross-resistance to both cycloguanil and pyrimethamine. pnas.orgpnas.org |
| N51I + C59R + S108N | Triple mutant associated with increased resistance. frontiersin.orgdiscoveryjournals.org |
These laboratory-based studies are crucial for understanding the fundamental molecular basis of drug resistance and for monitoring the emergence of resistant strains in the field.
Computational Models for Predicting Resistance Emergence and Spread
Computational modeling has become an indispensable tool for understanding and predicting the dynamics of cycloguanil resistance. These models integrate empirical data from laboratory studies and clinical observations to simulate the evolution and spread of resistant parasites under various drug pressures.
One of the primary applications of computational modeling is the use of Quantitative Structure-Activity Relationship (QSAR) models. discoveryjournals.orgimist.ma 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate the interactions between cycloguanil derivatives and the P. falciparum DHFR enzyme, including both wild-type and mutant forms. imist.maugm.ac.id These models help in understanding the structural requirements for potent inhibitory activity and can predict the activity of novel compounds, thereby guiding the design of new drugs that can overcome existing resistance mechanisms. discoveryjournals.orgugm.ac.id For instance, a 3D-QSAR study was conducted on cycloguanil derivatives against the A16V+S108T double mutant enzyme to better understand the mechanism of resistance. imist.ma
Molecular docking and molecular dynamics simulations provide further insights into the binding of cycloguanil to the DHFR active site. ugm.ac.idtaylorandfrancis.com These techniques can elucidate the fine structural differences in binding between cycloguanil and pyrimethamine, explaining the differential resistance patterns observed with specific mutations. pnas.orgpnas.org By modeling the interaction between the drug and the enzyme at an atomic level, researchers can identify key amino acid residues involved in binding and resistance.
Furthermore, computational models are used to explore the concept of the "adaptive landscape" of drug resistance. plos.org These models simulate the evolutionary pathways available to the parasite under different drug environments, considering factors like drug concentration and the type of drug. taylorandfrancis.complos.org By mapping the fitness of different genotypes (combinations of mutations), these models can predict which evolutionary paths are most likely to be taken by the parasite population. For example, simulations have shown that the evolutionary dynamics of resistance to cycloguanil and pyrimethamine are highly dependent on the drug environment, which can inform more effective therapeutic strategies. taylorandfrancis.complos.org These models have also highlighted that classic metrics like the IC50 (half-maximal inhibitory concentration) may not be sufficient to predict evolutionary outcomes across different drug environments. plos.org
The integration of empirical data with these sophisticated computational approaches provides a powerful framework for predicting the emergence and spread of cycloguanil resistance, ultimately aiding in the development of strategies to mitigate its impact on malaria treatment and control. taylorandfrancis.com
Synthetic Methodologies and Advanced Cycloguanil Derivative Research
Strategies for the Chemical Synthesis of Cycloguanil (B1669406) Analogues
The synthesis of cycloguanil and its analogues has been a subject of considerable interest, driven by the need to develop more potent and selective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway of various pathogens. nih.govscispace.com The classical synthesis of cycloguanil involves the condensation of 4-chlorophenylbiguanide (B1200820) with acetone (B3395972). wikipedia.org However, the quest for novel analogues with improved activity against resistant strains has led to the exploration of more diverse and sophisticated synthetic strategies.
Development of New Methodologies for Dihydrotriazine Scaffold Construction
The 1,6-dihydro-1,3,5-triazine-2,4-diamine scaffold is the core structural feature of cycloguanil. researchgate.net The development of efficient and versatile methods for constructing this scaffold is paramount for generating a library of diverse analogues. researchgate.netresearchgate.net One common approach involves the reaction of an arylbiguanide with a carbonyl compound. Variations in both the arylbiguanide and the carbonyl component allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of the dihydrotriazine ring. researchgate.net This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net One-pot, three-component condensation reactions, involving cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of an acid catalyst, have been successfully employed to generate diverse 6,N²-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net Subsequent treatment with a base can induce a Dimroth rearrangement and dehydrogenative aromatization, further expanding the chemical space of accessible analogues. researchgate.net
Another strategy involves the use of pre-formed arylbiguanides, which are then cyclized with various carbonyl compounds. For instance, 4-chlorophenylbiguanide can be synthesized from 4-chloroaniline (B138754) and dicyandiamide (B1669379) and subsequently reacted with acetone to yield cycloguanil. wikipedia.org Optimization of reaction conditions, including solvent systems and catalysts, is crucial for maximizing yield and purity. For example, the use of a tetrahydrofuran (B95107) (THF)/water solvent system and a copper sulfate (B86663) pentahydrate catalyst has been shown to be effective.
Regioselective and Stereoselective Synthesis of Novel Cycloguanil Structures
The introduction of stereocenters and the control of regioselectivity during synthesis are critical for developing next-generation cycloguanil analogues with enhanced potency and specificity. Regioselective synthesis ensures that substituents are introduced at specific positions on the dihydrotriazine ring or the appended aryl group, which is crucial for optimizing interactions with the target enzyme. rsc.orgorganic-chemistry.org For instance, the synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines with flexible linkers between the dihydrotriazine and phenyl rings has been explored to generate novel, flexible analogues of cycloguanil. researchgate.net
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. organic-chemistry.org Since biological macromolecules like enzymes are chiral, they often exhibit stereospecific interactions with their ligands. Therefore, the synthesis of enantiomerically pure cycloguanil analogues can lead to significant differences in biological activity. niperhyd.ac.in While the initial synthesis of some flexible analogues resulted in a racemic mixture, the development of stereoselective synthetic routes is an active area of research to produce single enantiomers for more precise biological evaluation. researchgate.net
Synthesis and Characterization of Cycloguanil (D6 Nitrate) Isotopologues
Isotopically labeled compounds, such as Cycloguanil (D6 Nitrate), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes like deuterium (B1214612) (²H or D) allows for the tracking of the drug and its metabolites in biological systems without altering its fundamental chemical properties. medchemexpress.comtandfonline.com
Deuterium Incorporation Methods and Isotopic Enrichment Procedures
The synthesis of Cycloguanil-d6 involves the specific replacement of six hydrogen atoms with deuterium atoms. invivochem.com This is typically achieved by using deuterated starting materials or reagents during the synthesis. For example, deuterated acetone (acetone-d6) can be used in the condensation reaction with 4-chlorophenylbiguanide to introduce the six deuterium atoms onto the two methyl groups at the C6 position of the dihydrotriazine ring.
Various methods exist for deuterium incorporation into organic molecules. nih.gov Transition metal-catalyzed H-D exchange reactions are a common approach, often utilizing D₂O as the deuterium source. nih.gov Palladium-based catalysts, for instance, have shown high efficiency in facilitating H-D exchange reactions. nih.gov The selection of the catalyst and reaction conditions is crucial for achieving high levels of isotopic enrichment and regioselectivity. nih.gov
Analytical Validation of Deuterium Labeling Position and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful tool for confirming the exact location of the deuterium atoms within the molecule. In the ¹H NMR spectrum of Cycloguanil-d6, the signal corresponding to the methyl protons at the C6 position would be absent or significantly reduced, confirming successful deuteration. Mass spectrometry (MS) is used to determine the molecular weight of the compound, and the observed mass shift compared to the unlabeled compound confirms the number of incorporated deuterium atoms.
Rational Design and Synthesis of Cycloguanil-Based Inhibitors for Resistant Pathogens
The emergence of drug-resistant pathogens, particularly in malaria, poses a significant threat to global health. malariaworld.org This has driven the rational design and synthesis of new cycloguanil-based inhibitors that can effectively target resistant strains of parasites like Plasmodium falciparum. scispace.commalariaworld.org The primary mechanism of resistance to cycloguanil often involves mutations in the parasite's DHFR enzyme, which reduce the binding affinity of the drug. acs.org
Structure-based drug design (SBDD) plays a pivotal role in this endeavor. arabjchem.org By utilizing the three-dimensional structures of both wild-type and mutant DHFR enzymes, researchers can design novel inhibitors with improved binding affinity and specificity for the resistant targets. acs.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict the binding modes and inhibitory activities of designed compounds before their synthesis. scispace.commalariaworld.org
This rational approach has led to the synthesis of various cycloguanil analogues with modifications aimed at overcoming resistance. For example, derivatives with different substituents on the phenyl ring or at the C6 position of the dihydrotriazine ring have been synthesized and evaluated. nih.govmdpi.com The goal is to create molecules that can form additional or different interactions with the mutated active site of the DHFR enzyme, thereby restoring inhibitory activity. acs.org Some of these novel analogues have shown promising activity against cycloguanil-resistant strains of P. falciparum in vitro. researchgate.net
Structure-Guided Modifications to Overcome Specific Resistance Mutations
The emergence of resistance to cycloguanil, primarily through mutations in the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, has necessitated the development of new analogues. pnas.org Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, has been a important strategy in creating derivatives of cycloguanil that can effectively inhibit both wild-type and mutant forms of PfDHFR. doi.orgresearchgate.net
Resistance to cycloguanil is often conferred by specific point mutations in the PfDHFR gene. pnas.org Notably, the double mutant A16V + S108T is known to cause specific resistance to cycloguanil, while mutations at positions 51, 59, 108, and 164 can lead to cross-resistance with other antifolates like pyrimethamine (B1678524). nih.govresearchgate.net The S108N mutation is a common starting point for the development of pyrimethamine resistance. pnas.org
Researchers have focused on designing cycloguanil analogues that can accommodate these mutations within the enzyme's active site. ebi.ac.uk For instance, some derivatives were specifically designed to avoid the steric clash with the asparagine residue at position 108 (Asn108) in mutant enzymes. ebi.ac.uk Similarly, other modifications aimed to prevent steric hindrance with the valine residue at position 16 (Val16) in the A16V+S108T mutant. nih.govebi.ac.uk
One computational study used structure-based approaches to design cycloguanil derivatives with improved binding affinity for mutant PfDHFR-TS. malariaworld.org Starting with a template compound, {1-(4-chlorophenyl)-6-(4-phenoxyphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine}, they created eleven new derivatives. malariaworld.org The most promising of these, 6-(4-(2-aminophenoxy)-3-nitrophenyl)-1-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (derivative A-04), exhibited a significantly lower re-rank score, indicating more stable binding to the target enzyme. malariaworld.org This enhanced stability was attributed to the formation of five hydrogen bonds with key amino acid residues, including Ala16, Asp54, and importantly, three with Asn108. doi.org
The following table summarizes the docking scores of the parent compound and the most stable designed derivative:
| Compound | Re-rank Score (kcal/mol) |
| C-04 {1-(4-chlorophenyl)-6-(4-phenoxyphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine} | -113.748 malariaworld.org |
| A-04 6-(4-(2-aminophenoxy)-3-nitrophenyl)-1-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine | -128.458 doi.orgmalariaworld.org |
These structure-guided modifications have yielded compounds with low nanomolar inhibition constants (K(i)) against mutant enzymes and promising antimalarial activity against resistant P. falciparum strains. ebi.ac.uk
Development of Hybrid Molecules and Prodrug Strategies to Enhance Efficacy
To enhance the efficacy of cycloguanil and overcome resistance, researchers have explored the development of hybrid molecules and prodrug strategies. nih.govbiorxiv.org
Hybrid Molecules
Hybridization involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create a compound with a dual mode of action, potentially leading to synergistic effects and a reduced likelihood of resistance development. nih.gov
Several studies have focused on creating hybrid molecules that incorporate the 1,3,5-triazine (B166579) scaffold of cycloguanil with other antimalarial pharmacophores, such as 4-aminoquinoline. nih.govresearchgate.net For example, 4-aminoquinoline-1,3,5-triazine hybrids have been synthesized and evaluated for their activity against chloroquine-sensitive strains of P. falciparum. researchgate.net Molecular docking studies of 4-anilinoquinoline-triazine hybrids have shown that these molecules can interact with key residues in the PfDHFR binding pocket, including SER108 and ILE164, which are associated with antifolate resistance. nih.gov
Another approach has been the hybridization of the dihydrofolate reductase inhibitor pharmacophore with moieties from other drug classes. For instance, quinoline-sulfonamide hybrids have demonstrated good schizonticidal activity in vitro. mdpi.com
The table below presents examples of hybrid molecules and their reported activities:
| Hybrid Type | Example Compound(s) | Reported Activity |
| 4-aminoquinoline-1,3,5-triazine | 58a, 58b, 58c | IC50 values of 47.5, 56.0, and 51.5 µg/mL against CQS RKL2 strain of P. falciparum. researchgate.net |
| Quinoline-sulfonamide | - | IC50 values ranging from 0.05 to 1.63 µM in vitro. mdpi.com |
| Artemisinin-triazine | Dimer derivatives | Demonstrated higher activity than their monomeric counterparts against CQS and CQR strains of P. falciparum. scielo.br |
Prodrug Strategies
Cycloguanil itself is the active metabolite of the prodrug proguanil (B194036), which is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19. nih.govpatsnap.com This metabolic activation is a critical step for the drug's antimalarial activity. patsnap.com However, variability in CYP2C19 expression among individuals can affect the prophylactic efficacy of proguanil. nih.gov
To bypass this variability and potentially enhance the drug's properties, direct administration of cycloguanil or the development of alternative prodrugs has been considered. The use of cycloguanil pamoate in combination with other drugs has been explored in the past for injectable depot formulations. biorxiv.org
A more recent strategy involves creating cyclization-blocked proguanil analogues. nih.gov These compounds are designed to prevent the metabolic conversion to cycloguanil, allowing the parent compound, which may have its own intrinsic antimalarial activity, to act as the primary therapeutic agent. nih.gov For example, the analogue tBuPG has shown potent, albeit slow-acting, in vitro anti-plasmodial activity and acts synergistically with cytochrome bc1 inhibitors like atovaquone (B601224). nih.gov Interestingly, cycloguanil itself can act antagonistically with atovaquone. nih.gov This suggests that a cyclization-blocked proguanil might be a better partner for bc1 inhibitors. nih.gov
Advanced Analytical and Bioanalytical Applications of Cycloguanil D6 Nitrate
Quantitative Bioanalysis of Cycloguanil (B1669406) (D6 Nitrate) in Biological Matrices
Quantitative bioanalysis involves the measurement of drugs or their metabolites in biological samples such as blood, plasma, and urine. researchgate.net The use of isotopically labeled standards is crucial for achieving the accuracy and precision required in pharmacokinetic and metabolic studies. aptochem.comtexilajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem version (LC-MS/MS), is a cornerstone technique for the quantitative analysis of drug molecules in complex biological matrices. biotrial.combioanalysis-zone.com The development of a robust LC-MS/MS method for cycloguanil, using Cycloguanil (D6 Nitrate) as an internal standard, involves several critical steps.
Method Development:
Sample Preparation: The first step is to extract the analyte (cycloguanil) and the internal standard (Cycloguanil-D6) from the biological matrix. biotrial.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net SPE is often preferred as it provides a cleaner extract, reducing matrix effects and improving the reliability of the analysis. researchgate.netdiva-portal.org
Chromatographic Separation: A suitable liquid chromatography column and mobile phase are selected to separate cycloguanil from other endogenous components in the sample. biotrial.com Reversed-phase columns, such as a C18, are frequently used. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous solution (like ammonium (B1175870) formate (B1220265) buffer or water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation. mdpi.comnih.govnih.gov
Mass Spectrometric Detection: The mass spectrometer is tuned to detect specific mass-to-charge (m/z) transitions for both cycloguanil and Cycloguanil-D6. This is typically done in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. biotrial.commdpi.com The distinct mass of the deuterated standard allows the instrument to differentiate it from the non-labeled analyte. vulcanchem.com
Method Validation: Once developed, the method must be validated according to international guidelines to ensure its reliability. texilajournal.commdpi.com Key validation parameters include:
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. japsonline.com
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. japsonline.comvetdergikafkas.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
Recovery: The efficiency of the extraction process. i-scholar.in
Matrix Effect: The influence of matrix components on the ionization of the analyte. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. unibo.it
A study detailing a validated LC-MS/MS method for proguanil (B194036) and cycloguanil reported a linear range of 1.5–150.0 ng/mL for proguanil and 0.5–50.0 ng/mL for cycloguanil, with a total run time of only 2.5 minutes. researchgate.net
Table 1: Example Parameters for LC-MS/MS Method Validation for Cycloguanil
| Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.990 | > 0.998 japsonline.com |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -2.2% to 0.5% researchgate.net |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Inter-run: < 9.2%, Intra-run: < 10.7% researchgate.net |
| Recovery | Consistent, precise, and reproducible | 80.7% to 96.5% i-scholar.in |
| LOQ | Sufficiently low for intended use | 0.5 ng/mL researchgate.netmdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown metabolites. thermofisher.com Instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. spectroscopyonline.commdpi.com
When studying the metabolism of proguanil, HRMS can be used to identify not only the expected active metabolite, cycloguanil, but also other minor or unexpected metabolites. thermofisher.com The process involves:
Analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies.
Using the HRMS instrument to detect potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation).
Utilizing the accurate mass data to propose elemental formulas for the detected metabolites.
Performing fragmentation analysis (MS/MS) to obtain structural information and confirm the identity of the metabolites. sciex.com
The high resolving power of HRMS helps to separate metabolite peaks from background matrix ions, reducing the number of false positives and increasing confidence in the identification. spectroscopyonline.comnih.gov Advanced data acquisition strategies, such as AcquireX, can further enhance the detection of low-abundance metabolites that might otherwise be missed. thermofisher.com
Table 2: Common HRMS Instruments in Metabolite Identification
| Instrument Type | Key Features | Primary Application |
| Orbitrap | High resolution, high mass accuracy, fast scanning | Comprehensive metabolite profiling and identification. thermofisher.com |
| Q-TOF | High resolution, accurate mass MS/MS spectra | Structural elucidation of unknown metabolites. mdpi.com |
| Orbitrap IQ-X Tribrid | Real-time library searching for intelligent data acquisition | Triggers MS³ scans on relevant compounds for deeper structural analysis. thermofisher.com |
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Detection and Quantification
Isotope Dilution Mass Spectrometry for Precise Concentration Determination
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. osti.govresearchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike," e.g., Cycloguanil-D6 Nitrate) to the sample. osti.gov
The labeled internal standard behaves almost identically to the unlabeled analyte during sample preparation and analysis. aptochem.com Any loss of analyte during extraction or variations in instrument response will affect both the analyte and the internal standard equally. scioninstruments.comepa.gov The concentration is then calculated based on the measured ratio of the unlabeled analyte to the labeled internal standard. osti.gov
This approach effectively corrects for:
Variability in sample extraction recovery. aptochem.com
Matrix effects that can suppress or enhance the analyte signal. texilajournal.comclearsynth.com
Fluctuations in instrument performance. cerilliant.com
Because the quantification relies on a ratio measurement, IDMS is less susceptible to the systematic and random errors that can affect other quantification methods, making it a "gold standard" technique. researchgate.netepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Metabolic Productsosti.gov
While mass spectrometry is excellent for detecting and quantifying compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of unknown molecules, including metabolic products. unl.edubruker.com NMR provides detailed information about the chemical environment of atoms (specifically ¹H, ¹³C, ¹⁵N) within a molecule, allowing for the determination of its precise structure and stereochemistry. bruker.commdpi.com
In drug metabolism studies, once a potential metabolite is identified by MS, it can be isolated and analyzed by NMR to:
Confirm the exact site of metabolic modification (e.g., the position of a hydroxyl group on an aromatic ring). unimore.it
Determine the three-dimensional structure and stereochemistry of the metabolite.
Provide unambiguous structural confirmation, which is often required by regulatory agencies. bruker.com
Although less sensitive than MS, NMR is non-destructive and highly reproducible. unl.edu The combination of MS for detection and screening, followed by NMR for definitive structural characterization, represents a powerful workflow in metabolomics and drug development. unl.edu
Implementation of Cycloguanil (D6 Nitrate) as an Internal Standard in Research Assays
The most critical application of Cycloguanil (D6 Nitrate) is its use as an internal standard (IS) in bioanalytical assays. caymanchem.comvulcanchem.com An ideal internal standard should have physicochemical properties very similar to the analyte but be clearly distinguishable by the detector. scioninstruments.com
Deuterated standards like Cycloguanil-D6 are considered the "gold standard" for LC-MS based quantification for several reasons: aptochem.com
Co-elution: They have nearly identical chromatographic retention times to the unlabeled analyte, which is crucial for effective correction of matrix effects that can vary across a chromatographic peak. aptochem.com
Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer's source, ensuring that any signal suppression or enhancement affects both the analyte and the IS to the same degree. aptochem.comclearsynth.com
Mass Differentiation: The mass difference due to the deuterium (B1214612) labels allows for easy differentiation from the analyte by the mass spectrometer without causing interference. vulcanchem.com
By incorporating a known concentration of Cycloguanil (D6 Nitrate) into every sample, including calibration standards and quality controls, researchers can significantly improve the accuracy, precision, and robustness of their analytical methods. scioninstruments.comclearsynth.com This compensates for variations introduced during the multiple stages of analysis, from sample preparation to final detection. cerilliant.com
Future Directions and Emerging Research Avenues for Cycloguanil Research
Exploration of Cycloguanil (B1669406) (D6 Nitrate) in Systems Biology and Multi-Omics Approaches
Systems biology, which integrates various "omics" data, offers a holistic view of the cellular response to a drug. For Cycloguanil (D6 Nitrate), this approach can uncover the broader biological consequences of its primary mechanism of action—inhibiting dihydrofolate reductase (DHFR).
Multi-omics studies, combining transcriptomics, proteomics, and metabolomics, can map the downstream effects of DHFR inhibition by cycloguanil. This can reveal how the disruption of folate metabolism impacts other interconnected pathways, such as DNA synthesis, amino acid metabolism, and cellular methylation processes. nih.gov For instance, an integrative analysis could identify compensatory mechanisms that cells activate in response to cycloguanil-induced stress, potentially revealing new targets for combination therapies.
Recent studies have begun to apply multi-omics approaches to understand drug resistance in malaria, which could be adapted for cycloguanil research. science.gov By analyzing the genomic, transcriptomic, and metabolomic profiles of cycloguanil-sensitive versus resistant parasite strains, researchers can identify the full spectrum of molecular changes that contribute to resistance. This knowledge is crucial for designing next-generation antifolates that can overcome existing resistance mechanisms. Furthermore, applying these techniques to host cells can elucidate the off-target effects of cycloguanil and provide a more comprehensive safety and efficacy profile.
Integration of Artificial Intelligence and Machine Learning in Cycloguanil Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. In the context of cycloguanil, these computational tools are being used to design novel derivatives with improved potency, selectivity, and resistance-breaking properties.
ML algorithms can be trained on large datasets of known DHFR inhibitors and their biological activities to build predictive models. researchgate.netimist.ma These models can then be used to screen virtual libraries of cycloguanil analogues and identify compounds with the highest probability of success. unmul.ac.id For example, quantitative structure-activity relationship (QSAR) models can identify the key molecular features of cycloguanil that are essential for its activity, guiding the design of more potent derivatives. researchgate.netdoi.org
Several studies have already demonstrated the power of ML in designing novel antifolates. For instance, researchers have used ML to predict the activity of cycloguanil analogues against both wild-type and mutant forms of Plasmodium falciparum DHFR. nih.govnih.gov These in silico approaches, combined with structural biology data, can help rationalize the design of new compounds that can effectively inhibit drug-resistant parasite strains. researchgate.netscirp.org
| AI/ML Application | Objective | Potential Outcome |
| QSAR Modeling | Predict the biological activity of new cycloguanil derivatives. | Faster identification of potent drug candidates. |
| Virtual Screening | Screen large compound libraries for potential DHFR inhibitors. | Discovery of novel chemical scaffolds. |
| De Novo Design | Generate entirely new molecules with desired properties. | Creation of next-generation antifolates. |
Discovery of Novel Cellular Targets and Pathways Influenced by Cycloguanil Beyond DHFR Inhibition
While DHFR is the primary target of cycloguanil, there is growing evidence to suggest that it may have other cellular effects. wikipedia.orgnih.gov Identifying these off-target interactions is crucial for a complete understanding of its mechanism of action and potential for drug repositioning.
Recent research has indicated that the parent compound of cycloguanil, proguanil (B194036), has a mode of action distinct from DHFR inhibition. researchgate.net This raises the possibility that cycloguanil itself may have additional targets. Thermal proteome profiling and other chemoproteomic techniques can be employed to systematically identify the proteins that interact with cycloguanil in an unbiased manner. nih.gov
Furthermore, studies have shown that some cycloguanil analogues retain activity against parasites that are resistant to DHFR inhibitors, suggesting the involvement of other targets or pathways. nih.gov For example, some biguanides have been shown to affect cellular processes like mitochondrial function and invasiveness in cancer cells, which could be relevant to their antiparasitic activity. researchgate.net Investigating these alternative mechanisms could open up new therapeutic applications for cycloguanil and its derivatives.
Development of Advanced Delivery Systems for Cycloguanil and its Analogues in Experimental Models
The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of cycloguanil and its analogues.
Nanocarriers, such as liposomes, nanoparticles, and hydrogels, can be used to encapsulate cycloguanil, potentially leading to improved solubility, stability, and targeted delivery. nih.govparasite-journal.org For instance, formulating cycloguanil in a nanocarrier could enhance its accumulation in infected red blood cells, thereby increasing its efficacy against malaria parasites. parasite-journal.org
Moreover, stimuli-responsive delivery systems that release the drug in response to specific physiological cues, such as the low pH of the parasite's food vacuole, could further enhance its therapeutic index. mdpi.com The development and testing of such advanced formulations in experimental models, including in vitro cell cultures and in vivo animal models, will be a critical step in translating these novel delivery strategies into clinical applications. uu.senih.gov
| Delivery System | Potential Advantage | Experimental Model for Evaluation |
| Liposomes | Improved solubility and reduced toxicity. | In vitro parasite cultures, mouse models of malaria. |
| Polymeric Nanoparticles | Controlled release and targeted delivery. | In vitro parasite cultures, mouse models of malaria. |
| Hydrogels | Sustained local delivery. | Animal models for topical or localized infections. |
Q & A
Q. What analytical methods are recommended for quantifying Cycloguanil (D6 Nitrate) and its metabolites in biological matrices?
Cycloguanil (D6 Nitrate) and its metabolites can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. For plasma samples, lower limits of quantification (LLOQ) are 0.5 µg/L for Cycloguanil and 1 µg/L for its parent compound Proguanil, with accuracies of 96.10–98.68% and 92.87–100.19%, respectively. Urine analysis requires LLOQs of 100 µg/L (Cycloguanil) and 200 µg/L (Proguanil), validated with precision coefficients ≤2.69% .
Q. How are pharmacokinetic (PK) parameters for Cycloguanil derived in clinical studies?
Non-compartmental analysis (NCA) using software like Phoenix® WinNonlin® is standard. Key parameters include:
- AUClast : Calculated via linear-up/log-down trapezoidal rule.
- AUCinf : Extrapolated using the terminal elimination rate constant (λz).
- Cmax and Tmax : Directly observed from concentration-time profiles.
- CL/F (apparent clearance) and t½ (elimination half-life): Derived from λz and dose-normalized AUCinf. Metabolic ratios (Cycloguanil AUCinf/Proguanil AUCinf) assess CYP2C19 activity .
Q. What protocols ensure stability of Cycloguanil (D6 Nitrate) in experimental samples?
Store Cycloguanil (D6 Nitrate) at -20°C in lyophilized form. For solubility, warm to 37°C with brief sonication. Use deuterated standards (e.g., Cycloguanil D6) to correct for isotopic interference during LC-MS/MS analysis. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How do CYP2C19 inhibitors (e.g., esomeprazole) affect Cycloguanil’s pharmacokinetics, and how should conflicting data be interpreted?
Co-administration of esomeprazole increases Proguanil exposure (CYP2C19 substrate) but decreases Cycloguanil formation, likely due to competitive CYP2C19 inhibition. In contrast, tegoprazan shows negligible interaction, suggesting differential binding to CYP2C19 isoforms. To resolve contradictions, use:
- Metabolic ratio analysis : Cycloguanil/Proguanil AUC ratio as a CYP2C19 activity biomarker.
- CLF/F (apparent formation clearance): Normalizes Cycloguanil urinary excretion to Proguanil AUClast. Statistical tools like ANOVA and Dunnett’s t-test are critical for multi-arm studies .
Q. What structural modifications improve Cycloguanil’s efficacy against drug-resistant Plasmodium falciparum?
Replace the 6,6-dimethyl groups of Cycloguanil with flexible aryl substituents to bypass steric hindrance from DHFR mutations (e.g., Ala16Val, Ser108Thr). Biochemical assays confirm enhanced inhibition of mutant DHFR (>10-fold potency vs. Cycloguanil). Use whole-cell in vitro assays with drug-resistant strains (e.g., K1 strain) to validate efficacy .
Q. How can evolutionary models (e.g., 16-genotype systems) predict resistance trajectories under Cycloguanil pressure?
Cycloguanil-based seascapes model genotype fitness under varying drug concentrations. Use Kullback-Leibler divergence to compare actual vs. idealized evolutionary distributions. Counterdiabatic (CD) driving protocols can steer evolutionary trajectories, reducing resistance emergence. This requires integrating experimental fitness data with stochastic simulations .
Q. What methodologies address discrepancies in Cycloguanil’s tissue-specific bioavailability (e.g., hepatic vs. erythrocyte distribution)?
OCT1 transporter-deficient models reveal reduced hepatic Cycloguanil accumulation, impacting pharmacokinetic-pharmacodynamic (PK-PD) correlations. Employ:
- Hepatocyte uptake assays : Quantify OCT1-mediated transport using radiolabeled Cycloguanil.
- Compartmental PK modeling : Link hepatic/plasma concentrations to antimalarial efficacy in Plasmodium-infected erythrocytes .
Methodological Challenges and Contradictions
Q. Why do in vitro DHFR inhibition data sometimes conflict with whole-cell antimalarial activity?
Discrepancies arise from:
- Off-target effects : Cycloguanil may inhibit non-DHFR pathways (e.g., mitochondrial electron transport).
- Permeability differences : Cell membrane transporters (e.g., PfCRT) alter intracellular drug levels. Validate via parallel enzyme assays (IC50) and whole-cell EC50 measurements under standardized culture conditions (RPMI 1640 medium, 5% CO2) .
Q. How should researchers adjust protocols when Cycloguanil’s nitrate counterion interferes with analytical assays?
Nitrate ions can cause matrix effects in MS detection. Mitigate via:
- Ion-pair chromatography : Separate nitrate from analytes using tetrabutylammonium buffers.
- Isotope dilution : Use Cycloguanil D6 Nitrate as an internal standard to correct for ion suppression .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for multi-study meta-analyses of Cycloguanil’s efficacy?
Use mixed-effects models to account for inter-study variability in CYP2C19 metabolizer status (e.g., poor vs. extensive metabolizers). Report geometric mean ratios (GMRs) with 90% confidence intervals for AUC and Cmax comparisons. Include sensitivity analyses for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
